molecular formula C22H15ClN2O B12928729 3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one CAS No. 89069-81-8

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one

Cat. No.: B12928729
CAS No.: 89069-81-8
M. Wt: 358.8 g/mol
InChI Key: UNQITPKPADHLDS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce dihydropyrimidinone derivatives. Substitution reactions can result in various substituted pyrimidinones.

Scientific Research Applications

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one: Similar structure but with one less phenyl group.

    3-(4-Chlorophenyl)-2,6-dimethylpyrimidin-4(3H)-one: Similar structure but with methyl groups instead of phenyl groups.

Uniqueness

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and diphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89069-81-8

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C22H15ClN2O/c23-18-11-13-19(14-12-18)25-21(26)15-20(16-7-3-1-4-8-16)24-22(25)17-9-5-2-6-10-17/h1-15H

InChI Key

UNQITPKPADHLDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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